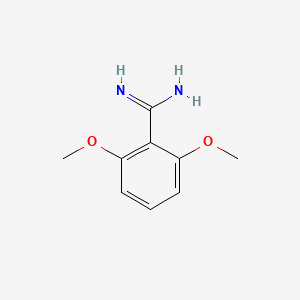

2,6-Dimethoxy-benzamidine

Description

Significance and Research Landscape of 2,6-Dimethoxy-benzamidine in Medicinal Chemistry and Pharmaceutical Sciences

In the fields of medicinal chemistry and pharmaceutical sciences, this compound is primarily valued as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its structure serves as a scaffold for developing drugs that target specific enzymes or receptors. chemimpex.com Researchers utilize this compound in studies focused on enzyme inhibition, which helps in elucidating the mechanisms of action for certain biological pathways. chemimpex.com

The unique structural features of this compound, particularly when incorporated into larger molecules, allow for potential interactions with biological targets. chemimpex.com This has led to its use in the design of novel therapeutic agents, including selective inhibitors, which are crucial for developing targeted therapies with potentially fewer side effects. chemimpex.com For instance, derivatives like N,N-dibutyl-2,6-dimethoxy-benzamidine monohydrochloride are of interest for their potential to inhibit serine proteases, a class of enzymes implicated in various physiological and pathological processes. ontosight.ai The application of this compound and its derivatives opens avenues for innovation in drug discovery, aimed at addressing unmet medical needs. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-Dimethoxybenzenecarboximidamide | cymitquimica.com |

| Synonyms | This compound; Benzenecarboximidamide, 2,6-dimethoxy- | cymitquimica.com |

| CAS Number | 885957-17-5 | cymitquimica.com |

| Molecular Formula | C₉H₁₂N₂O₂ | cymitquimica.comnih.gov |

| Molecular Weight (HCl Salt) | 216.67 g/mol | chemimpex.com |

| Appearance | White to off-white solid | cymitquimica.com |

| Key Feature | Hydrochloride salt form enhances solubility for formulation. | chemimpex.com |

Contextualization within Benzamidine (B55565) Chemistry and its Broader Applications

This compound belongs to the larger class of benzamidines, which are compounds containing a benzenecarboximidamide core. wikipedia.org The parent compound, benzamidine, is a well-established reversible, competitive inhibitor of serine proteases, including trypsin and thrombin. wikipedia.orgcaymanchem.com This inhibitory activity makes benzamidine a standard tool in biochemical and crystallographic research, where it is used to prevent the degradation of proteins by proteases during purification and analysis. wikipedia.orgbio-world.com The benzamidine moiety itself is a critical pharmacophore found in some approved drugs, such as the anticoagulant dabigatran. wikipedia.org

The broader class of benzamidine derivatives has been extensively investigated for a wide range of therapeutic applications. These derivatives are explored for their potential as anticoagulants, anti-inflammatory agents, and antimicrobials. ontosight.aiontosight.ai For example, certain derivatives have been studied for their ability to inhibit enzymes involved in blood coagulation, making them candidates for antithrombotic agents. ontosight.ai Furthermore, research has extended into their use against infectious diseases, with studies exploring benzamidine derivatives as potential antimalarial drugs. archivepp.com The development of these derivatives is often guided by quantitative structure-activity relationship (QSAR) studies, which aim to optimize their biological activity for specific therapeutic targets. archivepp.com Some benzamidine derivatives have also shown promise as antiviral agents, exhibiting inhibitory effects against influenza viruses in preclinical models. asm.org

Table 2: Research Applications of Benzamidine and its Derivatives

| Compound/Class | Application Area | Mechanism/Target | Source |

| Benzamidine | Biochemical Research | Reversible inhibitor of serine proteases (e.g., trypsin, thrombin, plasmin) | wikipedia.orgcaymanchem.combio-world.com |

| Benzamidine | Protein Crystallography | Ligand used to prevent protein degradation | wikipedia.org |

| Benzamidine Derivatives | Anticoagulant Therapy | Inhibition of blood coagulation enzymes like thrombin | ontosight.ai |

| Benzamidine Derivatives | Anti-inflammatory | Inhibition of proteases involved in inflammation | ontosight.ai |

| Benzamidine Derivatives | Antimalarial Drug Design | Inhibition of parasitic biological functions | archivepp.com |

| Benzamidine Derivatives | Antiviral Research | Inhibition of influenza virus replication and virus-induced inflammation | asm.org |

| N,N-dibutyl-m-methoxy-benzamidine | Antithrombotic Research | Serine protease inhibitor with high affinity for trypsin and thrombin | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJAJKTZTXLTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409383 | |

| Record name | 2,6-DIMETHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-17-5 | |

| Record name | 2,6-Dimethoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885957-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-DIMETHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Dimethoxy Benzamidine and Its Core Scaffolds

De Novo Synthesis Routes for 2,6-Dimethoxy-benzamidine

De novo synthesis, the creation of complex molecules from simpler precursors, provides a versatile platform for accessing this compound. Palladium catalysis has emerged as a key technology in this area.

Palladium-Mediated Synthetic Approaches

Palladium-mediated reactions offer a powerful tool for the construction of carbon-nitrogen bonds, a critical step in the formation of benzamidines. These methods often proceed through the extrusion of carbon dioxide from an aromatic carboxylic acid, followed by the insertion of a carbodiimide (B86325). acs.orgx-mol.com

A notable palladium-mediated, one-pot synthesis allows for the conversion of aromatic carboxylic acids and carbodiimides into amidines. acs.orgx-mol.com This method is an adaptation of CO2 extrusion-insertion (ExIn) reactions previously developed for thioamide synthesis. acs.orgx-mol.com The "proof of concept" for this reaction was established through multistage mass spectrometry experiments, which demonstrated the decarboxylation of a palladium-carboxylate complex to form a palladium-aryl intermediate. acs.orgx-mol.com This intermediate then reacts with a carbodiimide to yield the desired amidine. acs.orgx-mol.com

The general mechanism, supported by Density Functional Theory (DFT) calculations, involves the highly exothermic insertion of the carbodiimide into the palladium-aryl bond. acs.orgx-mol.com This understanding of the reaction mechanism has enabled the development of a solution-phase, one-pot synthesis of N,N'-diisopropyl-2,6-dimethoxybenzamidine using stoichiometric amounts of palladium carboxylates. acs.orgresearchgate.net The process involves the addition of borohydride (B1222165) during the workup as a hydrogen source. acs.orgresearchgate.net

Protonation of the palladium-aryl bond, which leads to an undesired protodecarboxylation by-product (ArH), is a competing reaction pathway. acs.orgx-mol.comresearchgate.net The choice of palladium salt can influence the extent of this side reaction. acs.orgx-mol.comresearchgate.net

The choice of palladium catalyst and its stoichiometry are crucial for the success of the synthesis. Studies have investigated the use of stoichiometric amounts of various palladium salts, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) trifluoroacetate (B77799) (Pd(O₂CCF₃)₂). acs.orgx-mol.comresearchgate.net

It has been observed that using palladium trifluoroacetate results in a lower yield of the undesired protodecarboxylation product. acs.orgx-mol.comresearchgate.net This is attributed to the more electron-withdrawing nature of the trifluoroacetate ligands, which can influence the reactivity of the palladium center. The reaction has been studied with different carbodiimides, such as those with isopropyl, cyclohexyl, and phenyl substituents (RNCNR, where R = ⁱPr, ᶜHex, Ph). acs.orgx-mol.comresearchgate.net

| Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | DPEphos | - | Toluene | 120 | Up to 94% (for N-acylguanidines) | organic-chemistry.org |

| [Pd(O₂CCF₃)₂] | 6-methyl-2,2'-bipyridyl | Trifluoroacetic acid (TFA) | N-methylpyrrolidinone (NMP) | Microwave | Moderate to Excellent | nih.gov |

| Pd(OAc)₂ | Tris(2-furyl)phosphine (TFP) | Piv₂O | Toluene | 120 | Very Good (for amides) | organic-chemistry.org |

This table presents a summary of various palladium catalysts and conditions used in related synthetic transformations, highlighting the versatility of palladium catalysis.

While stoichiometric palladium systems have proven effective, research is ongoing to develop a catalytic version of this transformation to enhance its efficiency and sustainability. acs.orgresearchgate.net The development of a catalytic process would be a significant advancement, reducing the amount of precious metal required and simplifying product purification.

Synthesis via 2,6-Dimethoxybenzamide (B3031262) Precursors

An alternative synthetic route to this compound involves the use of 2,6-dimethoxybenzamide as a starting material. googleapis.com This method provides a more direct approach, starting from a precursor that already contains the desired benzamidine (B55565) core structure. Further details on the specific reagents and conditions for this transformation can be found in the provided reference. googleapis.com

Chemical Conversions from 2,6-Dimethoxybenzoic Acid

A prominent pathway to this compound and its derivatives originates from 2,6-dimethoxybenzoic acid. acs.orgx-mol.com This transformation is often achieved through a palladium-mediated process involving the extrusion of carbon dioxide (CO2) followed by the insertion of a carbodiimide. acs.orgx-mol.com This method represents an adaptation of similar reactions used for synthesizing thioamides. acs.orgx-mol.com

The general approach involves reacting 2,6-dimethoxybenzoic acid with a carbodiimide (RNCNR) in the presence of a palladium catalyst. acs.orgx-mol.com The selection of the palladium salt, such as palladium(II) acetate or palladium(II) trifluoroacetate, can influence the reaction's efficiency. acs.org Notably, the use of palladium trifluoroacetate has been shown to minimize an undesired side reaction known as protodecarboxylation, where the palladium-aryl bond is protonated, leading to the formation of 1,3-dimethoxybenzene. acs.org

The reaction conditions, including the choice of solvent and temperature, are crucial for optimizing the yield of the desired amidine product. acs.org Following the main reaction, a workup step, often involving the addition of a reducing agent like borohydride, is necessary to isolate the final product. acs.orgx-mol.com

Mechanistic Elucidation of this compound Formation

Understanding the step-by-step process, or mechanism, by which this compound is formed is critical for optimizing the synthesis and expanding its applicability. A combination of computational modeling and spectroscopic analysis has provided significant insights into the reaction pathway.

Computational Investigations (e.g., Density Functional Theory (DFT) on Reaction Pathways and Energetics)

Density Functional Theory (DFT) calculations have been instrumental in mapping out the energetic landscape of the reaction, predicting the most likely pathways, and explaining experimental observations. acs.orgx-mol.comresearchgate.net These computational studies support a mechanism that begins with the decarboxylation of a palladium-carboxylate complex. acs.orgx-mol.com

| Computational Method | Key Findings | References |

| Density Functional Theory (DFT) | Predicts the reaction pathway to be highly exothermic. | acs.orgx-mol.com |

| DFT | Explains the competition between insertion and protodecarboxylation. | acs.org |

| DFT | Shows that 2,6-dimethoxy substitution slows the reaction rate. | acs.orgx-mol.com |

Spectroscopic Analysis of Reaction Intermediates (e.g., Multistage Mass Spectrometry (MSn), 1H Nuclear Magnetic Resonance (NMR) Spectroscopy)

Spectroscopic techniques provide direct evidence for the existence of proposed reaction intermediates. Multistage mass spectrometry (MSn) has been a powerful tool to establish a "proof of concept" for the palladium-mediated synthesis of amidines. acs.orgx-mol.com These experiments have successfully demonstrated the decarboxylation of a palladium-carboxylate complex, [(L)Pd(O2CAr)]+ (where L is a ligand like 1,10-phenanthroline), to form the key organopalladium cation, [(L)PdAr]+. acs.orgx-mol.com Subsequent reaction of this intermediate with a carbodiimide within the mass spectrometer confirms the formation of the desired amidine-containing palladium complex, [(L)Pd(NRC(NR)Ar)]+. acs.orgx-mol.com

Furthermore, 1H Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to monitor the individual steps of the reaction in solution. acs.orgx-mol.com This technique allows for the observation of the conversion of 2,6-dimethoxybenzoic acid into the corresponding amidine, providing real-time information about the reaction progress and the formation of intermediates. acs.orgx-mol.com

| Spectroscopic Technique | Information Gained | References |

| Multistage Mass Spectrometry (MSn) | Confirmed the decarboxylation and carbodiimide insertion steps. | acs.orgx-mol.com |

| 1H Nuclear Magnetic Resonance (NMR) | Monitored the conversion of starting material to product in solution. | acs.orgx-mol.com |

Derivatization Strategies Employing this compound as a Synthon

Once synthesized, this compound and its analogs serve as valuable synthons for creating a variety of other molecules, including more complex amidines and nitrogen-containing heterocycles.

Synthesis of N,N′-Diisopropyl-2,6-dimethoxybenzamidine

A specific and well-documented application of the synthetic methodology described earlier is the one-pot synthesis of N,N′-diisopropyl-2,6-dimethoxybenzamidine. acs.orgx-mol.com This reaction is achieved by reacting 2,6-dimethoxybenzoic acid with N,N'-diisopropylcarbodiimide in the presence of a stoichiometric amount of a palladium carboxylate. acs.orgacs.org The reaction conditions, product isolation, and characterization for this specific synthesis have been thoroughly established. acs.orgx-mol.com The process typically concludes with the addition of a borohydride source during the workup phase to act as a hydrogen source. acs.org

Metal-Free Tandem Approaches to N-Heterocycles Utilizing this compound Analogs

While the synthesis of the benzamidine core often utilizes palladium, subsequent transformations to form N-heterocycles can proceed through metal-free pathways. nih.govfrontiersin.org The development of metal-free synthetic methods is a significant goal in modern organic chemistry to create more environmentally benign and cost-effective processes. frontiersin.org

Tandem reactions, where multiple chemical transformations occur in a single pot, are particularly efficient for building molecular complexity. rsc.org Analogs of this compound can be employed in such tandem approaches to construct various N-heterocycles. nih.gov These reactions often involve intramolecular cyclizations, where different parts of the same molecule react with each other to form a ring structure. nih.gov For instance, strategies like intramolecular C-H amination, which avoids the need for pre-functionalized starting materials, are of high interest. nih.govfrontiersin.org By designing benzamidine analogs with appropriate functional groups, it is possible to trigger these cyclizations and access a diverse range of five- and six-membered nitrogen-containing heterocyclic frameworks. nih.govresearchgate.net

Structural Characterization and Supramolecular Chemistry of 2,6 Dimethoxy Benzamidine and Benzamidinium Species

Crystallographic Analysis of 2,6-Dimethoxy-benzamidine Salts

The reaction of benzamidine (B55565) with substituted benzoic acids, such as 2,6-dimethoxybenzoic acid, results in proton-transfer adducts, forming molecular salts with distinct crystallographic features. researchgate.netresearchgate.net

The molecular salt formed between benzamidine and 2,6-dimethoxybenzoic acid, known as benzamidinium 2,6-dimethoxybenzoate, exhibits concomitant polymorphism, where two different crystal forms are produced from the same water solution. researchgate.netresearchgate.net These polymorphs, one monoclinic and one orthorhombic, arise from the protonation of the imino nitrogen atom of benzamidine by the acidic proton of 2,6-dimethoxybenzoic acid. researchgate.net

In the monoclinic polymorph (I), the asymmetric unit contains two 2,6-dimethoxybenzoate anions and two benzamidinium cations. researchgate.net The orthorhombic polymorph (II), however, has an asymmetric unit consisting of one anion and one cation. researchgate.net

| Parameter | Monoclinic Polymorph (I) | Orthorhombic Polymorph (II) |

|---|---|---|

| Formula | C₇H₉N₂⁺·C₉H₉O₄⁻ | C₇H₉N₂⁺·C₉H₉O₄⁻ |

| Space Group | P2₁/n | P2₁2₁2₁ |

| Asymmetric Unit | 2 Anions, 2 Cations | 1 Anion, 1 Cation |

A defining feature of benzamidinium salts is the extensive network of intermolecular hydrogen bonds that stabilize their crystal structures. researchgate.net In benzamidinium-carboxylate systems, the most robust and frequently observed supramolecular synthon is the R²₂(8) motif, formed by a pair of N-H···O hydrogen bonds between the amidinium and carboxylate groups. researchgate.netnih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1A⋯O1 | 0.93 (2) | 1.84 (2) | 2.7576 (18) | 169 (2) |

| N1—H1B⋯O2i | 0.88 (2) | 1.91 (2) | 2.7166 (18) | 152 (2) |

| N2—H2A⋯O2 | 0.91 (3) | 2.08 (3) | 2.976 (2) | 170 (2) |

| N2—H2B⋯O1ii | 0.86 (3) | 2.31 (2) | 2.868 (2) | 123 (2) |

Symmetry codes: (i) x, y+1, z; (ii) x+1/2, -y+3/2, z-1/2

The salt 4-methoxybenzamidinium 2,6-dimethoxybenzoate is formed from the reaction of 4-methoxybenzamidine and 2,6-dimethoxybenzoic acid. researchgate.netnih.gov Its crystal structure consists of non-planar, hydrogen-bonded pairs of 4-methoxybenzamidinium cations and 2,6-dimethoxybenzoate anions. researchgate.netnih.gov The C-N bond lengths in the amidinium group are nearly identical, indicating delocalization of the pi electrons and significant double-bond character. researchgate.net The crystal packing analysis shows that these ion pairs are further linked by intermolecular N—H···O interactions, forming a chain structure. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Formula | C₈H₁₁N₂O⁺·C₉H₉O₄⁻ |

| Molecular Weight | 332.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6594 (3) |

| b (Å) | 9.6754 (2) |

| c (Å) | 13.7923 (4) |

| β (°) | 99.241 (2) |

| Volume (ų) | 1667.42 (7) |

Conformational Analysis and Steric Hindrance

The conformation of benzamidinium and benzoate (B1203000) moieties in the solid state is significantly influenced by the steric effects of their substituents.

In benzamidinium salts, the amidinium group and the phenyl ring are typically not coplanar. This lack of planarity is a common feature attributed to steric hindrance between the hydrogen atoms of the amidine group and those on the aromatic ring. researchgate.netnih.gov For example, in 4-methoxybenzamidinium 2,6-dimethoxybenzoate, the amidinium group is tilted by 27.94 (10)° relative to the benzene (B151609) ring. researchgate.netnih.gov Similarly, in 4-methoxybenzamidinium nitrate, this dihedral angle is 32.66 (5)°. nih.gov

The carboxylate group of the 2,6-dimethoxybenzoate anion also shows significant non-planarity with its attached phenyl ring. This is a direct consequence of the steric bulk of the ortho-methoxy groups. researchgate.netnih.gov

| Compound | Amidinium-Phenyl Dihedral Angle (°) | Carboxylate-Phenyl Dihedral Angle (°) | Reference |

|---|---|---|---|

| 4-Methoxybenzamidinium 2,6-Dimethoxybenzoate | 27.94 (10) | 73.24 (6) | nih.gov, researchgate.net |

| 4-Methoxybenzamidinium Nitrate | 32.66 (5) | N/A | nih.gov |

| 4-Methoxybenzamidinium Acetate (B1210297) | 11.65 (17) | N/A | nih.gov |

| Benzamidinium 2-Methoxybenzoate (B1232891) | 5.34 (12) | 69.45 (6) | nih.gov |

The two methoxy (B1213986) groups at the ortho positions of the 2,6-dimethoxybenzoate anion exert a powerful steric influence, forcing the carboxylate group to twist significantly out of the plane of the benzene ring. researchgate.netnih.gov In the structure of 4-methoxybenzamidinium 2,6-dimethoxybenzoate, this twisting results in a large dihedral angle of 73.24 (6)°. researchgate.netnih.gov This severe deviation from planarity is a classic example of steric hindrance dictating molecular conformation in the solid state. A similar, though slightly less pronounced, effect is seen in 2-methoxybenzoate anions, where a single ortho-methoxy group causes the carboxylate to twist by 69.45 (6)°. nih.gov This conformational preference minimizes steric repulsion between the bulky ortho substituents and the carboxylate group. nih.govnih.gov

Computational Structural Studies (e.g., Quantum Mechanics/Molecular Mechanics (QM/MM) Refinement of Benzamidinium Derivatives)

Computational methods, especially hybrid quantum mechanics/molecular mechanics (QM/MM), have become indispensable for refining and understanding the structural nuances of benzamidinium derivatives, particularly when bound to biological receptors. acs.orgnih.govnih.gov Traditional X-ray crystallography refinement often relies on molecular mechanics (MM) force fields that may lack validated parameters for small molecules like benzamidinium, potentially leading to inaccuracies in the determined conformation. acs.orgnih.gov

Ab initio QM/MM-based X-ray refinement procedures address this limitation by treating the small molecule inhibitor with more accurate quantum mechanics, providing deeper insights into its binding and conformation. acs.orgnih.gov Studies on benzamidinium derivatives have shown that their conformational preferences can vary depending on the refinement protocol and the specific environment of the active site. acs.orgnih.gov QM/MM refinement has demonstrated that the ligand conformation present in the Protein Data Bank (PDB) might not always represent the lowest energy state. nih.gov This advanced computational approach often improves the local structure of the ligand, leading to a better fit with the observed electron density and yielding refined structures with a preferred non-planar conformation. nih.gov

The application of QM/MM methods is crucial for accurately modeling reactions and interactions within enzymes by combining the precision of quantum chemical calculations for the active site with the efficiency of molecular mechanics for the larger protein structure. tandfonline.com This dual approach allows for the comparison of potential reaction mechanisms and the analysis of catalytic interactions. tandfonline.com For benzamidinium-based inhibitors, QM/MM simulations have been instrumental in understanding their conformational variability within protein binding sites. acs.orgnih.gov

For instance, molecular dynamics (MD) simulations, with force fields re-parameterized using high-level quantum mechanical calculations, have been used to investigate the torsional angle preference of benzamidinium derivatives in protein-ligand complexes. nih.gov These simulations have confirmed the preferred conformations obtained through QM/MM X-ray refinement, highlighting the importance of accurate computational models in structure-based drug design. nih.gov

| Computational Method | Application to Benzamidinium Derivatives | Key Findings |

| QM/MM Refinement | Refinement of protein-benzamidinium derivative complexes. acs.orgnih.gov | Provides improved local ligand structure and a better fit to electron density maps compared to traditional MM refinement. nih.gov Reveals variable conformational preferences depending on the active site environment. acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Investigation of benzamidinium torsional angle preference in protein-ligand complexes using re-parameterized force fields. nih.gov | Confirms the preferred non-planar conformations of benzamidinium derivatives obtained by QM/MM refinement. nih.gov |

| Quantum Mechanics (QM) Gas-Phase Calculations | Building improved MM potentials for MD simulations. nih.gov | Helps in developing more accurate force fields for simulating the behavior of benzamidinium derivatives in complex biological systems. nih.gov |

Supramolecular Assemblies Involving Benzamidinium Cations

The protonated form of benzamidine, the benzamidinium cation, is a versatile building block in supramolecular chemistry. iucr.org Its ability to act as a multiple hydrogen-bond donor allows it to interact effectively with various anions, leading to the formation of well-defined supramolecular architectures. anu.edu.auiucr.org

The reaction of this compound with acids, such as 2,6-dimethoxybenzoic acid, results in proton transfer from the acidic hydroxyl group to the imino nitrogen atom of the benzamidine. iucr.orgnih.gov This process leads to the formation of a molecular salt, specifically benzamidinium 2,6-dimethoxybenzoate. iucr.orgnih.gov

The crystallization of this salt from a water solution has been found to yield two concomitant polymorphs: a monoclinic form and an orthorhombic form. iucr.orgnih.gov In both polymorphic structures, the amidinium and carboxylate groups exhibit complete delocalization of their charges. iucr.orgnih.gov This charge delocalization is a key factor in the aggregation of the molecular components. iucr.orgnih.gov

A prominent feature of these salts is the formation of nonplanar dimers with an R2(2)(8) graph-set motif, which arises from charge-assisted hydrogen bonds (N+–H···O−). iucr.orgnih.gov Despite the non-planar arrangement of the carboxylate-amidinium pairs, the hydrogen bonding interface is very stable. iucr.org Both the monoclinic and orthorhombic forms display one-dimensional isostructurality, characterized by identical hydrogen-bonding motifs consisting of these dimers and catemers. iucr.orgnih.gov The formation of such molecular salts has also been observed with other carboxylic acids and uracil (B121893) derivatives, highlighting the general utility of benzamidinium in forming proton-transfer adducts. acs.orgfigshare.comnih.govresearchgate.net

| Polymorph of Benzamidinium 2,6-dimethoxybenzoate | Crystal System | Space Group | Asymmetric Unit Composition | Key Supramolecular Motif |

| Polymorph (I) | Monoclinic | P21/n | Two 2,6-dimethoxybenzoate anions and two monoprotonated benzamidinium cations. iucr.orgnih.gov | Nonplanar R2(2)(8) dimers formed by N+–H···O− charge-assisted hydrogen bonds. iucr.orgnih.gov |

| Polymorph (II) | Orthorhombic | P212121 | One 2,6-dimethoxybenzoate anion and one monoprotonated benzamidinium cation. iucr.orgnih.gov | Nonplanar R2(2)(8) dimers formed by N+–H···O− charge-assisted hydrogen bonds. iucr.orgnih.gov |

The benzamidinium cation is an excellent hydrogen bond donor, a property that is extensively exploited in supramolecular chemistry and crystal engineering. anu.edu.auiucr.org The four potential hydrogen bond donor sites on the cation allow it to form robust and directional interactions with a variety of hydrogen bond acceptors, particularly carboxylate and sulfonate anions. anu.edu.aunih.gov

The interaction between the amidinium group of the benzamidinium cation and the carboxylate group of an anion frequently results in a dimeric motif, similar to that observed in carboxylic acid dimers. iucr.org This association is driven by strong N+–H···O− charge-assisted hydrogen bonds. iucr.orgnih.gov This specific interaction pattern is not only prevalent in synthetic systems but is also observed in biological systems, for example, between arginine and aspartic or glutamic acids. iucr.org

Pharmacological and Biochemical Investigations of 2,6 Dimethoxy Benzamidine and Its Derivatives

Enzyme Inhibition Profiles and Mechanistic Studies

The 2,6-dimethoxy substitution on the benzamidine (B55565) ring has been shown to modulate the inhibitory activity of this class of compounds against various enzymes. The following sections delve into the specifics of their interactions with serine proteases, with a particular focus on Factor Xa, and also explore their effects on chitin (B13524) synthesis.

Factor Xa Inhibition: Potency, Selectivity, and Binding Mode Analyses

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. Benzamidine-based inhibitors have been extensively investigated as FXa inhibitors.

The design of potent and selective benzamidine-type Factor Xa inhibitors often involves modifications to the benzamidine core to optimize interactions with the enzyme's active site pockets. Key design principles include:

P1 Moiety: The benzamidine group serves as the P1 moiety, anchoring the inhibitor to the S1 specificity pocket of FXa through interactions with Asp189.

Linker and Scaffold: A central scaffold or linker connects the P1 group to other functionalities that interact with the S2, S3, and S4 pockets of the enzyme.

P4 Moiety: The S4 pocket is a large, hydrophobic pocket, and introducing appropriate hydrophobic groups at the P4 position of the inhibitor can significantly enhance potency and selectivity.

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the affinity of benzamidine derivatives for Factor Xa. While specific SAR data for 2,6-dimethoxy-benzamidine is limited in the provided search results, general trends for substituted benzamidines can be extrapolated. The electronic and steric properties of substituents on the benzamidine ring can influence the pKa of the amidine group and its orientation within the S1 pocket, thereby affecting binding affinity. The 2,6-dimethoxy groups would likely increase the lipophilicity of the P1 moiety, which could influence its interaction with the active site.

Chitin Synthesis Inhibition

Beyond serine proteases, derivatives of 2,6-dimethoxy-benzamide have been investigated as inhibitors of chitin synthesis, a crucial process in insects.

A study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which contain the 2,6-dimethoxybenzoyl moiety, explored their inhibitory activity on chitin synthesis in the cultured integument of Chilo suppressalis. A quantitative structure-activity relationship (QSAR) analysis using the Hansch-Fujita method was performed to understand the effect of substituents at the para-position of the 3-phenyl ring.

The study found that the introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) at this position slightly enhanced the inhibitory activity. Conversely, bulky substituents like NO2, CF3, and t-Bu led to a drastic decrease in activity. The QSAR analysis revealed that hydrophobic substituents with an optimal value were favorable for activity, while bulky substituents, in terms of the steric parameter Es, were detrimental. This suggests that the binding site for these inhibitors has specific steric constraints.

Table 2: Chitin Synthesis Inhibition by 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted-phenyl)isoxazoles Data extracted from a QSAR study on chitin synthesis inhibitors.

| Substituent (at 4-position of phenyl ring) | IC50 (µM) | Effect on Activity |

|---|---|---|

| H | 1.2 | - |

| F | 0.8 | Slight Enhancement |

| Cl | 0.7 | Slight Enhancement |

| Br | 0.6 | Slight Enhancement |

| Me | 0.9 | Slight Enhancement |

| Et | 0.7 | Slight Enhancement |

| Pr | 0.8 | Slight Enhancement |

| n-Bu | 0.6 | Slight Enhancement |

| NO2 | >100 | Drastic Decrease |

| CF3 | >100 | Drastic Decrease |

| t-Bu | >100 | Drastic Decrease |

Physicochemical Parameters Influencing Chitin Synthesis Inhibition (e.g., Steric Parameters, Electronic Effects)

The inhibition of chitin synthesis by derivatives of this compound is significantly influenced by various physicochemical parameters, primarily steric and electronic effects. A key investigation into this area focused on a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), where the 2,6-dimethoxybenzoyl moiety was kept constant while substituents on the 3-phenyl ring were varied. nih.gov This quantitative structure-activity relationship (QSAR) study provides critical insights into the structural requirements for potent chitin synthesis inhibition. nih.govnih.gov

The study revealed that the introduction of certain substituents at the para-position of the 3-phenyl ring could modulate the inhibitory activity. nih.gov For instance, the presence of halogens such as fluorine (F), chlorine (Cl), and bromine (Br), as well as small alkyl groups like methyl (Me), ethyl (Et), propyl (Pr), and n-butyl (n-Bu), led to a slight enhancement in the chitin synthesis inhibition activity. nih.gov Conversely, the introduction of bulky or specific electron-withdrawing groups resulted in a drastic decrease in activity. nih.gov Substituents such as nitro (NO₂), trifluoromethyl (CF₃), and tert-butyl (t-Bu) were found to be detrimental to the inhibitory effect. nih.gov

A detailed QSAR analysis using the Hansch-Fujita method quantitatively correlated the inhibitory activity (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) with specific physicochemical parameters of the substituents. nih.govnih.gov The analysis indicated that hydrophobic substituents with an optimal value were favorable for activity. nih.govnih.gov This suggests that the interaction with the target site is influenced by the lipophilicity of the molecule. However, the analysis also highlighted the negative impact of steric bulk. nih.gov The steric parameter (Es) showed that bulky substituents were detrimental to the activity, indicating that the binding pocket of the target enzyme likely has dimensional constraints. nih.gov

The following table summarizes the chitin synthesis inhibition activity (IC₅₀) of various 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles, illustrating the influence of different substituents.

| Substituent (at para-position of 3-phenyl ring) | IC₅₀ (μM) |

|---|---|

| H | 6.13 |

| F | 5.51 |

| Cl | 5.83 |

| Br | 5.88 |

| I | 4.93 |

| Me | 5.95 |

| Et | 6.50 |

| n-Pr | 6.01 |

| n-Bu | 6.00 |

| t-Bu | 4.23 |

| Ph | 6.43 |

| NO₂ | 4.25 |

| CF₃ | 4.44 |

Applications in Drug Discovery and Development

Role as Key Intermediate in Pharmaceutical Synthesis

This compound and its derivatives serve as crucial building blocks in the synthesis of more complex molecules with therapeutic potential. The hydrochloride salt of this compound is particularly noted for its utility as a key intermediate in the synthesis of various pharmaceuticals. Its excellent solubility makes it a favorable candidate for use in drug formulation and development processes. This compound is frequently employed in research and development to create a diverse range of molecules, particularly those designed to interact with specific biological targets like enzymes or receptors.

Design and Development of Novel Therapeutic Agents

The unique structure of this compound makes it a valuable scaffold in the design of novel therapeutic agents. Its chemical architecture allows for potential interactions with biological targets, a feature that can be exploited in the rational design of new drugs. Researchers utilize this compound as a starting point for creating more complex molecules with desired pharmacological activities. The presence of the dimethoxy and amidine groups provides opportunities for various chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. This adaptability has led to its use in the development of compounds for biochemical research, including studies on enzyme inhibition.

Addressing Unmet Medical Needs Through Derivative Innovation

The synthesis of various derivatives from this compound opens up new possibilities for innovation in drug discovery, with the potential to address unmet medical needs. By modifying the core structure of this compound, scientists can explore new therapeutic pathways and develop compounds with novel mechanisms of action. This approach is fundamental to creating treatments for diseases that currently have limited or no effective therapeutic options. The versatility of the this compound scaffold allows for the generation of a wide array of derivatives, increasing the probability of discovering new and effective therapeutic agents.

Exploratory Biological Activities of Benzamidine-Containing Molecules

Potential Anti-Adipogenic Effects

While direct studies on the anti-adipogenic effects of this compound are not extensively documented, the broader class of benzamidine-containing molecules and other structurally related compounds have been investigated for their potential to modulate adipogenesis. Adipogenesis is the process by which pre-adipocytes differentiate into mature fat cells, and its inhibition is a key target in the development of treatments for obesity and related metabolic disorders.

Research into other compounds has demonstrated that the inhibition of adipogenesis can be achieved through various molecular mechanisms. For example, the natural product tschimganidine (B101) has been shown to reduce lipid accumulation and inhibit adipogenesis in 3T3-L1 cells by decreasing the expression of key adipogenic genes such as PPARγ and C/EBPα. bmbreports.org Similarly, Gambisan, a traditional herbal formula, has been found to inhibit adipogenesis in 3T3-L1 cells by downregulating the expression of these same critical transcription factors. nih.gov Another compound, delphinidin-3-O-β-glucoside, has been shown to attenuate adipogenesis by activating the AMPK signaling pathway. nih.govresearchgate.net

These examples highlight potential pathways that could be targeted by novel compounds. The exploration of benzamidine-containing molecules for anti-adipogenic activity represents an area of ongoing interest in the search for new therapeutic agents to combat obesity and metabolic diseases.

Antimycobacterial Activity (General Context of Amidine Derivatives)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has underscored the urgent need for novel therapeutic agents. nih.govmsptm.org In this context, amidine-containing compounds, including benzamidine derivatives, have been explored as a potential source of new antimycobacterial agents. Research in this area has focused on the synthesis and evaluation of various amidine derivatives to understand their structure-activity relationships (SAR) and identify compounds with potent activity against M. tuberculosis.

While specific studies on the antimycobacterial activity of this compound are not extensively documented in publicly available research, the broader class of benzamide (B126) and amidine derivatives has shown promise. For instance, structure-activity relationship studies of benzamides have identified potent inhibitors of Mycobacterium tuberculosis. nih.gov In one study, modifications to a morpholinobenzamide series, aimed at removing a metabolically labile morpholine (B109124) group, led to the identification of potent benzamide analogs with significant activity. nih.gov

Similarly, various carboxamide derivatives have been synthesized and evaluated for their antitubercular potential. nih.gov The antimycobacterial activity of novel pyrazine (B50134) carboxamide derivatives has been investigated, with some compounds exhibiting minimum inhibitory concentrations (MIC) of less than 2 mg/L against M. tuberculosis. nih.gov Furthermore, research into quinoxaline (B1680401) 1,4-di-N-oxide derivatives, which include ketone and amide functionalities, has revealed compounds with oral activity in murine models of tuberculosis, bactericidal effects, and activity against non-replicating persistent bacteria. oup.comunav.edu

The general approach in these studies involves synthesizing a series of related compounds and testing their in vitro activity against susceptible and resistant strains of M. tuberculosis, often the H37Rv strain. nih.govnih.gov The data generated from these screenings, typically presented as MIC values, helps in elucidating the structural features crucial for antimycobacterial activity. For example, the presence of specific substituents and their positions on the aromatic ring can significantly influence the compound's potency.

The following table summarizes the antimycobacterial activity of selected amidine and related derivatives from various studies, illustrating the potential of this class of compounds.

| Compound Class | Representative Compound/Series | Target Organism | Key Findings |

| Benzamides | Analogs with thiophene (B33073) and methyl substituents | Mycobacterium tuberculosis | Potent analogs identified with IC90 values as low as 0.09 μM and high selectivity. nih.gov |

| Pyrazine Carboxamides | N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide | Mycobacterium tuberculosis | Exhibited MIC values of <2 mg/L. nih.gov |

| Quinoxaline 1,4-di-N-oxides | Ketone and amide derivatives | Mycobacterium tuberculosis (including resistant strains) | Orally active in a murine model of TB, bactericidal, and active against non-replicating persistent bacteria. oup.comunav.edu |

| Polycyclic Amines | A series of polycyclic amine derivatives | Mycobacterium tuberculosis H37Rv | The most potent compound demonstrated a MIC99 of 9.6 μM. nih.govresearchgate.net |

These findings collectively suggest that the amidine functional group, as part of a larger molecular scaffold, is a viable starting point for the development of new antimycobacterial drugs. Further investigation into the specific activity of derivatives like this compound and the optimization of lead compounds from these broader classes could yield novel candidates for tuberculosis therapy.

Analytical and Material Science Applications of 2,6 Dimethoxy Benzamidine

Utilization in Analytical Chemistry and Biochemical Assays

In analytical chemistry, the development of highly specific and sensitive detection methods is paramount. 2,6-Dimethoxy-benzamidine offers potential as a scaffold for the design of novel analytical tools, particularly for the detection and quantification of biomolecules.

The benzamidine (B55565) core is a well-established inhibitor of serine proteases, a class of enzymes crucial in numerous physiological and pathological processes. This inhibitory action is the basis for its potential use in the detection and quantification of these important biomolecules. Benzamidine hydrochloride is known to inhibit several serine proteases with varying affinities. medchemexpress.com The introduction of methoxy (B1213986) groups at the 2 and 6 positions of the benzene (B151609) ring in this compound can modulate its binding affinity and selectivity for different serine proteases. This targeted modification could lead to the development of specific probes for individual proteases, allowing for their sensitive detection in complex biological samples. nih.govnih.govdrugbank.com

The development of fluorescent probes is a powerful technique in biochemical assays. nih.govox.ac.uk By chemically modifying this compound with a fluorophore, it is conceivable to create probes that emit a fluorescent signal upon binding to a target protease. nih.govnih.gov The intensity of the fluorescence could then be correlated to the concentration of the specific enzyme, enabling precise quantification. This approach has been successfully employed with other benzamidine derivatives to create activity-based probes for serine proteases. nih.gov

Below is a table summarizing the inhibition constants (Ki) of the parent compound, benzamidine, against various serine proteases, illustrating the potential for developing more specific inhibitors using the this compound scaffold.

| Enzyme | Inhibition Constant (Ki) of Benzamidine (µM) |

| Tryptase | 20 |

| Trypsin | 21 |

| uPA (urokinase-type Plasminogen Activator) | 97 |

| Factor Xa | 110 |

| Thrombin | 320 |

| tPA (tissue-type Plasminogen Activator) | 750 |

This data for Benzamidine is provided as a reference to indicate the potential for developing more specific inhibitors based on the this compound scaffold. medchemexpress.com

Development of Specialized Materials with Tailored Properties

The field of material science continuously seeks new molecular building blocks to create materials with specific, pre-determined properties. The structure of this compound makes it a candidate for incorporation into advanced materials, such as metal-organic frameworks (MOFs). nih.govescholarship.orgmdpi.com

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com The properties of a MOF, including its pore size, stability, and catalytic activity, are directly influenced by the nature of the organic linker. researchgate.netucc.ie The functionalization of these ligands is a key strategy to fine-tune the characteristics of the resulting material. ucc.ie

The this compound molecule possesses potential coordination sites through its amidine group, and the methoxy groups can influence the electronic properties and steric interactions within the final material. By using this compound or its derivatives as ligands, it may be possible to synthesize MOFs with tailored properties for applications in gas storage, separation, or catalysis.

The following table illustrates how different functional groups on organic linkers can impact the properties of MOFs, providing a conceptual framework for the potential role of the dimethoxy groups in this compound.

| Functional Group on Ligand | Potential Impact on MOF Properties |

| -NH2 (Amino) | Can serve as a site for post-synthetic modification, enhance CO2 adsorption. |

| -OH (Hydroxyl) | Can influence catalytic activity and hydrophilicity. |

| -CH3 (Methyl) | Can modify pore size and hydrophobicity. |

| -Cl (Chloro) | Can alter the electronic properties of the framework. |

| -OCH3 (Methoxy) | Can influence the electronic environment and steric hindrance, potentially affecting catalytic selectivity and framework stability. |

This table provides examples of how ligand functionalization can tailor MOF properties and suggests the potential impact of the dimethoxy groups present in this compound.

Future Research Directions and Translational Opportunities for 2,6 Dimethoxy Benzamidine

Advanced Synthetic Methodologies and Scalability

Future research into 2,6-Dimethoxy-benzamidine should prioritize the development of advanced, efficient, and scalable synthetic methodologies. A plausible and established route for the synthesis of benzamidines involves the Pinner reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org This acid-catalyzed reaction of a nitrile with an alcohol produces an imino ester salt, known as a Pinner salt, which can then be treated with ammonia or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.com

For the synthesis of this compound, the starting material would be 2,6-dimethoxybenzonitrile. The reaction would proceed under anhydrous conditions, typically with the introduction of dry hydrogen chloride gas in an alcohol solvent. nrochemistry.com While this method is well-established for a wide range of nitriles nrochemistry.com, future investigations should focus on optimizing reaction conditions specifically for 2,6-dimethoxybenzonitrile to maximize yield and purity. This includes exploring various alcohol solvents, reaction temperatures, and catalysts. Lewis acid-promoted variations of the Pinner reaction could also be explored to potentially offer milder reaction conditions and improved yields. nih.govd-nb.info

A critical aspect of future synthetic research will be ensuring the scalability of the chosen method. For this compound to be a viable candidate for pharmaceutical or material science applications, its synthesis must be transferable from a laboratory setting to large-scale industrial production. This involves developing a process that is not only high-yielding but also cost-effective and environmentally benign. Research into continuous flow synthesis processes could offer significant advantages in terms of scalability, safety, and process control.

| Synthetic Step | Reaction Type | Key Reagents | Potential for Optimization |

| Nitrile to Imino Ester Salt | Pinner Reaction | 2,6-dimethoxybenzonitrile, Alcohol, Anhydrous HCl | Catalyst (e.g., Lewis acids), Solvent, Temperature |

| Imino Ester Salt to Amidine | Ammonolysis | Imino ester intermediate, Ammonia/Amine | Reaction concentration, Purification methods |

Rational Drug Design and Targeted Therapeutic Development

The benzamidine (B55565) moiety is a well-known pharmacophore, recognized for its ability to act as a reversible competitive inhibitor of serine proteases such as trypsin and thrombin. wikipedia.org This inhibitory activity makes benzamidine derivatives, including this compound, attractive scaffolds for rational drug design. Future research should focus on leveraging this potential to develop targeted therapeutics.

A promising avenue of investigation is the use of this compound as a building block for the synthesis of more complex molecules with specific biological targets. For instance, a quantitative structure-activity relationship (QSAR) study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which are structurally related to this compound, identified them as inhibitors of chitin (B13524) synthesis. nih.gov This demonstrates the potential of the 2,6-dimethoxybenzoyl group in designing bioactive compounds. Future work could involve computational modeling and screening of virtual libraries of this compound derivatives against a panel of therapeutic targets.

The development of serine protease inhibitors is a particularly promising area. nih.gov Derivatives of benzamidine are known to competitively inhibit trypsin, plasmin, thrombin, and clotting factor Xa. nih.gov By systematically modifying the structure of this compound, it may be possible to design selective inhibitors for specific proteases implicated in diseases such as cancer and cardiovascular disorders. nih.gov A patent for meta-benzamidine derivatives as serine protease inhibitors highlights the interest in this area. wipo.int The design of such inhibitors would involve creating derivatives that optimize interactions with the primary and secondary binding sites of the target enzyme. nih.gov

| Potential Therapeutic Area | Target Class | Rationale | Example of Related Compound |

| Insecticides | Chitin Synthesis | The 2,6-dimethoxybenzoyl moiety has shown activity. nih.gov | 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles nih.gov |

| Oncology | Serine Proteases | Benzamidine derivatives can inhibit cell growth. nih.gov | Tetra-benzamidine derivative (TAPP-Br) nih.gov |

| Thrombosis | Serine Proteases (e.g., Thrombin) | Benzamidines are known competitive inhibitors. wikipedia.orgnih.gov | Dabigatran wikipedia.org |

Comprehensive Elucidation of Biological Pathways and Molecular Targets

A comprehensive understanding of the biological pathways and molecular targets of this compound is crucial for its development as a therapeutic agent. Future research should involve extensive in vitro and in vivo studies to elucidate its mechanism of action.

Initial efforts should focus on screening this compound against a broad panel of enzymes, particularly serine proteases, to determine its inhibitory profile. nih.gov This would involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki values). Such studies have been performed for other benzamidine derivatives and have revealed differences in their activity against various serine proteases, suggesting that the substitution pattern on the benzamidine core is critical for selectivity. nih.gov

Beyond enzyme inhibition, the effects of this compound on cellular signaling pathways should be investigated. For example, a serine protease-inhibiting benzamidine derivative was found to inhibit the growth of human colon carcinoma cells by suppressing the expression of genes regulated by specific signaling pathways. nih.gov Future studies on this compound could employ techniques such as transcriptomics and proteomics to identify changes in gene and protein expression in response to treatment. This would provide a global view of the cellular processes affected by the compound and could reveal novel therapeutic targets.

| Research Approach | Objective | Techniques | Expected Outcome |

| In vitro enzyme screening | Determine inhibitory activity and selectivity | Kinetic assays against a panel of proteases | Identification of specific molecular targets and Ki values |

| Cell-based assays | Evaluate effects on cell proliferation and signaling | Cancer cell line proliferation assays, Western blotting | Understanding of the compound's cellular mechanism of action |

| 'Omics' studies | Identify global changes in gene and protein expression | Transcriptomics (e.g., RNA-seq), Proteomics | Elucidation of affected biological pathways |

Exploration of Novel Material Science Applications

The application of benzamidine derivatives is not limited to the biomedical field; there is also potential for their use in material science. Future research should explore the incorporation of this compound into functional polymers and other materials.

One promising area is the development of functionalized polymers. For example, a benzamidine derivative has been used to functionalize polymer coatings to selectively bind thrombin, thereby creating a material that can remove this coagulant from circulation. researchgate.net This approach could be adapted using this compound to create surfaces with specific protein-binding properties for applications in biosensors, medical devices, and affinity chromatography. The functionalization of polymer backbones can introduce new properties to existing materials, opening up possibilities for applications such as drug delivery. nih.govtdl.org

Another area of exploration is the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). nih.govresearchgate.netrsc.orgrsc.orgnih.gov MOFs are porous materials with a wide range of applications, including gas storage, catalysis, and drug delivery. rsc.org The benzamidine moiety, with its nitrogen-containing functional group, could coordinate with metal ions to form novel MOF structures. The 2,6-dimethoxy substituents could influence the porosity and surface properties of the resulting MOF, potentially leading to materials with unique and desirable characteristics for specific applications.

| Material Type | Potential Application | Role of this compound | Key Research Focus |

| Functionalized Polymers | Biosensors, Anticoagulant surfaces | Surface ligand for protein binding | Synthesis and characterization of functionalized polymers |

| Metal-Organic Frameworks (MOFs) | Gas separation, Drug delivery, Catalysis | Organic linker | Design and synthesis of novel MOFs with tailored properties |

| Smart Materials | Stimuli-responsive systems | Component of a stimuli-responsive polymer | Investigation of the response of materials to external stimuli |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dimethoxy-benzamidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For example, substituting 2,6-dimethoxybenzonitrile with ammonia under high-pressure conditions yields the amidine. Optimizing temperature (80–120°C) and catalyst selection (e.g., Raney nickel) improves purity (>95%) . Enzymatic carboxylation using decarboxylases, as demonstrated for analogous benzoic acids, offers a greener alternative but requires pH control (6.5–7.5) and cofactor stabilization .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm methoxy groups (δ ~3.8 ppm for OCH) and amidine protons (δ ~7.5–8.2 ppm) .

- X-ray Crystallography : Resolve hydrogen-bonding networks in crystal lattices. For benzamidine derivatives, N–H···O interactions dominate, with torsion angles <10° indicating planar amidine motifs .

- FT-IR : Validate amidine functionality via N–H stretching (3200–3400 cm) and C=N vibrations (1650–1700 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and OSHA-approved respirators to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) due to exothermic decomposition risks .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to minimize reactivity .

Advanced Research Questions

Q. How do substituent effects on the benzene ring influence the hydrogen-bonding patterns and crystallinity of this compound derivatives?

- Methodological Answer : Methoxy groups at the 2,6-positions induce steric hindrance, limiting rotational freedom and promoting planar conformations. This enhances π-π stacking in crystals, as shown in orthorhombic polymorphs of related 2,6-dimethoxybenzoic acids. Computational modeling (DFT) can predict lattice energies, with deviations >5 kJ/mol indicating polymorphism risks .

Q. What mechanistic insights explain the selectivity of this compound in enzyme inhibition studies?

- Methodological Answer : The amidine group acts as a transition-state analog, binding to serine proteases (e.g., trypsin) via bidentate hydrogen bonds with Asp189 and Gly219. Methoxy groups enhance hydrophobic interactions with enzyme pockets, as validated by molecular docking (AutoDock Vina) and IC assays .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Cross-check with orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out false positives .

- Data Triangulation : Compare IC values under standardized conditions (pH 7.4, 25°C). Discrepancies >10% may indicate assay-specific artifacts (e.g., solvent interference) .

Q. What strategies optimize the biocatalytic synthesis of this compound to improve enantiomeric excess (ee)?

- Methodological Answer : Immobilize decarboxylases on silica supports to enhance reusability (>10 cycles). Adjust reaction media (e.g., ionic liquids) to stabilize transition states, achieving ee >98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.